2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride
Overview
Description
2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride is a bicyclic compound with a nitrogen atom incorporated into its structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. It is often used as a building block in organic synthesis and as a reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride typically involves the reaction of 2-Azabicyclo[2.2.2]octane with formaldehyde and hydrogen chloride. The reaction conditions usually include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include water or alcohol.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve batch or continuous processes. The key steps include:
Reaction: Mixing 2-Azabicyclo[2.2.2]octane with formaldehyde and hydrogen chloride.
Purification: Crystallization or distillation to obtain the pure compound.
Quality Control: Ensuring the purity and consistency of the final product through analytical techniques.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Blocking the active site of enzymes and preventing substrate binding.
Receptor Modulation: Altering the conformation of receptors and affecting signal transduction.
Comparison with Similar Compounds
2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.
8-Azabicyclo[3.2.1]octane: Known for its biological activity and use in drug discovery.
The uniqueness of this compound lies in its specific chemical structure and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octan-1-ylmethanol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-8-3-1-7(2-4-8)5-9-8;/h7,9-10H,1-6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSHDNOKKGDAGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN2)CO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.